MITOCROMIN
Description
Contextualization within Biological Compound Investigations
Mitocromin is situated within the historical context of antibiotic discovery and anticancer research. The period following the "golden era" of antibiotics (c. 1940-1962) was characterized by massive screening efforts to find new chemical entities with therapeutic potential. reactgroup.orgourworldindata.org Many such compounds were natural products isolated from microorganisms. This compound, identified as an antibiotic, falls into this category. cancer.gov Its inclusion in the National Cancer Institute (NCI) screening program underscores its selection for evaluation as a potential cytotoxic or anticancer agent, a common trajectory for novel antibiotics discovered during that era. qeios.comcancer.gov These programs were designed to systematically test vast libraries of compounds against various cell lines to uncover new therapeutic leads. nih.gov
Current Scholarly Perspective on this compound Nomenclature and Classification
The nomenclature for this compound is defined by several identifiers used across chemical databases and research programs. It is most formally identified by its Chemical Abstracts Service (CAS) number. The compound is also known by synonyms that reflect its history in research and development programs.
Notably, it was assigned the identifier NSC 77471 by the National Cancer Institute's Developmental Therapeutics Program (DTP). qeios.comcancer.gov The "NSC" designation is a numeric identifier for substances submitted to the NCI for evaluation, a program initiated by the Cancer Chemotherapy National Service Center (CCNSC) in 1955. qeios.com Another synonym, B-35251 , is also recorded in scientific literature. cancer.govcancer.gov
| Identifier Type | Identifier |
|---|---|
| CAS Number | 11043-98-4 |
| Synonyms | NSC 77471 |
| B-35251 |
Based on its known identifiers, this compound is classified as an antibiotic compound. cancer.gov
Historical Trajectories of Research Involving this compound
The research history of this compound is primarily linked to its evaluation within government-sponsored screening programs. Its designation as NSC 77471 firmly places its origins in the NCI's systematic search for antineoplastic agents. cancer.govqeios.comcancer.gov This program was a cornerstone of modern chemotherapy development, providing a framework for the initial testing of thousands of compounds. cancer.gov
One specific instance of its investigation in academic research involved its use in a large-scale cytotoxicity screen to identify novel inhibitors of eukaryotic protein synthesis. In this study, this compound (listed as NSC 77471) was evaluated for its effect on translation in Krebs ascites extract. The findings from this research are detailed in the table below.
| Compound Tested | Assay | Result | Reference |
|---|---|---|---|
| This compound (NSC 77471) | Inhibition of translation in Krebs ascites extract | I.C.90 > 50 µM | scispace.com |
This result indicates that the concentration required to inhibit 90% of protein synthesis activity was greater than 50 micromolar, suggesting it was not a potent inhibitor under the conditions of this specific in vitro assay. scispace.com The inclusion of this compound in such screens demonstrates its availability to the research community as a compound of interest for biological activity testing.
Properties
CAS No. |
11043-98-4 |
|---|---|
Molecular Formula |
C13H9BrO |
Synonyms |
MITOCROMIN |
Origin of Product |
United States |
Elucidation of Mitocromin Origin and Biosynthetic Pathways
Microbial Sources and Isolation Methodologies in Research
The primary producers of Mitocromin identified to date are soil-dwelling bacteria of the genus Streptomyces. These filamentous Gram-positive bacteria are renowned for their ability to synthesize a vast array of secondary metabolites with diverse chemical structures and biological functions.
Streptomyces Species as Progenitors
Research has identified Streptomyces coeruleorubidus as a producer of this compound and other related bioactive compounds. This species, which can be isolated from various environments including soil and marine sediments, is a known source of several antimicrobial and antitumor agents. The isolation of Streptomyces species from environmental samples is a crucial first step in the discovery of novel secondary metabolites. This process typically involves collecting soil or sediment samples, followed by serial dilution and plating on selective agar (B569324) media. The characteristic morphology of Streptomyces colonies, which often appear dry, chalky, and filamentous, aids in their initial identification.
Research into Fermentation and Cultivation Strategies for Compound Production
The production of this compound, like many other secondary metabolites from Streptomyces, is highly dependent on the fermentation and cultivation conditions. Optimization of these parameters is a key research focus to enhance the yield of the desired compound. Submerged batch fermentation is a commonly employed technique for cultivating Streptomyces species for the production of bioactive compounds. asm.org
Key factors that are manipulated and optimized during fermentation research include:
Medium Composition: The sources of carbon and nitrogen are critical. For instance, in studies of Streptomyces coeruleorubidus, mannitol (B672) and certain complex nitrogen sources have been shown to support maximal production of bioactive metabolites. lookchemicals.com The presence of specific minerals can also influence growth and secondary metabolite synthesis.
pH: The pH of the culture medium is a crucial parameter, with optimal values for production often falling within a specific range. For S. coeruleorubidus, a pH of 6 has been reported as optimal for the production of certain bioactive compounds. lookchemicals.com
Temperature: Incubation temperature significantly affects bacterial growth and enzyme activity. A temperature of 35°C has been found to be optimal for the production of some metabolites by S. coeruleorubidus. lookchemicals.com
Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution in submerged cultures. asm.org
Incubation Time: The production of secondary metabolites like this compound is typically growth-phase dependent, with maximum yields often achieved after a specific incubation period, which for S. coeruleorubidus can be around six days. lookchemicals.com
The extraction and purification of the produced compound from the fermentation broth is the subsequent step. This often involves solvent extraction using organic solvents like ethyl acetate, followed by chromatographic techniques such as column chromatography and thin-layer chromatography (TLC) to isolate the pure compound. oup.com
Biochemical Pathway Analysis for this compound Biosynthesis
The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that are orchestrated in a precise sequence. While the complete biosynthetic pathway of this compound has not been fully elucidated, analysis of related compounds produced by Streptomyces, such as actinomycin (B1170597) and chromomycin (B10761888) A3, provides a strong model for its probable synthetic route. These pathways are characterized by the involvement of large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).
Identification of Intermediates and Enzymatic Steps in Biosynthesis
Based on the biosynthesis of structurally similar chromopeptide lactones like actinomycin, the biosynthesis of this compound likely proceeds through the following key stages:
Formation of the Chromophore Precursor: The chromophore is the light-absorbing core of the molecule. In the case of actinomycin, the chromophore, 4-methyl-3-hydroxyanthranilic acid (4-MHA), is derived from the amino acid L-tryptophan through a series of enzymatic modifications. nih.govasm.org It is highly probable that the biosynthesis of the this compound chromophore follows a similar pathway, starting from a primary metabolite and undergoing several enzymatic transformations.
Assembly of the Peptide Chains: The peptide lactone rings characteristic of this class of compounds are assembled by NRPS enzymes. These enzymes function as an assembly line, where specific domains are responsible for the recognition, activation, and incorporation of individual amino acid building blocks. nih.govmdpi.com
Lactonization and Dimerization: Once the peptide chains are assembled, they are cyclized to form the lactone rings. Subsequently, two identical or similar chromopeptide lactone monomers are oxidatively condensed to form the final dimeric structure of the mature antibiotic. nih.gov
The identification of specific intermediates in the biosynthetic pathway often relies on the generation and analysis of blocked mutants. By inactivating a specific gene in the biosynthetic pathway, the corresponding enzyme is non-functional, leading to the accumulation of the substrate for that enzyme, which can then be isolated and characterized. asm.org
Investigation of Genetic Determinants Governing Biosynthetic Machinery
The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites in Streptomyces are typically clustered together on the bacterial chromosome. These biosynthetic gene clusters (BGCs) contain all the necessary genetic information for the production of a specific compound, including the structural genes for the biosynthetic enzymes, regulatory genes, and resistance genes. nih.govasm.org
The investigation of the genetic determinants for this compound biosynthesis would involve:
Genome Sequencing: The first step is to sequence the entire genome of a this compound-producing Streptomyces strain.
Bioinformatic Analysis: The sequenced genome is then analyzed using bioinformatic tools to identify potential BGCs. These tools can predict the presence of genes encoding enzymes like NRPSs and PKSs, which are hallmarks of secondary metabolite biosynthesis. researchgate.net
Gene Inactivation and Heterologous Expression: To confirm the function of a putative BGC, specific genes within the cluster are inactivated. A loss of this compound production following the inactivation of a gene within the cluster provides strong evidence for its involvement in the biosynthetic pathway. oup.com Conversely, the entire BGC can be transferred to and expressed in a different, well-characterized Streptomyces host to see if it can produce this compound. google.com
The study of the BGC for actinomycin in Streptomyces chrysomallus revealed a large, 50 kb cluster containing 28 genes with functions in biosynthesis, regulation, and resistance. nih.govasm.org Similarly, the chromomycin A3 gene cluster in Streptomyces griseus contains genes for the aglycone synthesis, glycosylation, and regulation. asm.org It is highly anticipated that the biosynthetic machinery for this compound is also encoded within a dedicated gene cluster with a similar organizational logic.
Mechanistic Investigations of Mitocromin at Molecular and Cellular Levels in Research Models
Perturbations of Key Cellular Processes by Mitocromin in In Vitro Models
Modulation of Protein Synthesis Pathways
The intricate process of protein synthesis is a fundamental cellular activity that can be influenced by various compounds. In cancer cells, the machinery of translation is often reprogrammed to support rapid growth and proliferation. This involves the selective synthesis of proteins that are crucial for these processes. embopress.org The regulation of protein synthesis can occur at multiple stages, with the initiation phase being a critical control point. embopress.org
Key players in the initiation of translation include eukaryotic initiation factors (eIFs), such as the eIF3 and eIF4A complexes. embopress.org For instance, the eIF3 complex, composed of 13 subunits, is known to regulate the translation of specific mRNAs that encode proteins involved in processes like cell cycle progression, apoptosis, and metabolic reprogramming. embopress.org Studies have shown that certain subunits of eIF3 can promote the synthesis of mitochondrial electron transport chain proteins. embopress.org The availability of essential amino acids, particularly leucine, is also a critical factor, as it activates the mTOR signaling pathway, a central regulator of muscle protein synthesis. openaccessjournals.com Deficiencies in these essential building blocks can hinder the entire process of protein synthesis. openaccessjournals.com
While the direct effects of this compound on the modulation of protein synthesis pathways are not extensively detailed in the provided search results, the general mechanisms of protein synthesis regulation provide a framework for understanding how a compound like this compound could potentially exert its effects.
Influence on Cellular Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro wound scratch assays are a commonly used method to study cell migration. researchgate.net4dcell.com This technique involves creating a "wound" or a cell-free area in a confluent monolayer of cells and then monitoring the closure of this gap over time as cells migrate into the empty space. 4dcell.comnih.gov
Research has demonstrated that certain compounds can influence the migratory capabilities of cancer cells. For example, a study investigating aromatic polyketides from Streptomyces species found that this compound D exhibited antimetastatic properties in an in vitro wound scratch assay using HeLa cells. researchgate.net This suggests that this compound D can inhibit the migration of these cervical cancer cells. The wound healing assay, while simple and cost-effective, can have limitations related to the method of creating the scratch, which may injure cells at the wound edge. researchgate.net4dcell.com To control for cell proliferation, which can also contribute to wound closure, anti-proliferative agents like Mitomycin C are often used in these assays. nih.govsartorius.com
The table below summarizes findings related to the influence of compounds on cellular migration in HeLa cells using the wound scratch assay.
| Cell Line | Compound | Observed Effect on Migration | Assay Method |
| HeLa | This compound D | Antimetastatic properties (inhibition of migration) | In vitro wound scratch assay researchgate.net |
| HeLa | Various compounds | The rate of wound closure is measured over time to assess migration. nih.gov | Wound scratch assay nih.gov |
Interactions with Mitochondrial Functions in Cellular Studies
Mitochondria are central organelles that regulate a multitude of cellular processes, including energy production (bioenergetics), the synthesis of metabolic precursors, and the maintenance of redox homeostasis. nih.govnih.gov These functions are critical for normal cell physiology, and their disruption is implicated in various diseases. nih.govmdpi.com
Bioenergetics and Metabolic Precursors: Mitochondria are the primary sites of ATP production through oxidative phosphorylation (OXPHOS). nih.govfrontiersin.org This process is fueled by metabolic precursors derived from the breakdown of nutrients. youtube.com The electron transport chain (ETC), a key component of OXPHOS, generates the mitochondrial membrane potential necessary for ATP synthesis. nih.gov Dysfunction in the ETC can lead to decreased ATP production and bioenergetic deficits. nih.gov
Redox Homeostasis: As a byproduct of OXPHOS, mitochondria produce reactive oxygen species (ROS). nih.govfrontiersin.org While ROS at low levels act as signaling molecules, excessive production can lead to oxidative stress and damage to cellular components. nih.govresearchgate.net Cells maintain redox homeostasis through antioxidant systems, such as the glutathione (B108866) (GSH) system, which detoxifies ROS. researchgate.net An imbalance between ROS production and antioxidant capacity can disrupt cellular signaling and contribute to disease. researchgate.netmdpi.com
While direct studies on this compound's interaction with these specific mitochondrial functions are not detailed in the provided results, the fundamental role of mitochondria in cellular health suggests that any compound affecting cell viability likely interacts with these pathways.
Molecular Interactions and Target Identification in Biological Systems
Analysis of Nucleic Acid Interaction Profiles
Research explicitly detailing the interaction profiles of this compound with nucleic acids (DNA and RNA) is not extensively available. While compounds with similar structural motifs, such as Mitomycin C, are well-documented as DNA alkylating agents that cross-link DNA strands, specific studies confirming this mechanism for this compound are not prevalent in peer-reviewed literature. drugbank.com The interaction of a compound with nucleic acids is a critical aspect of its mechanism of action, often investigated through techniques like DNA footprinting, gel mobility shift assays, and various spectroscopic methods to determine binding affinity, sequence specificity, and the nature of the chemical interaction. illinois.edufrontiersin.org Such detailed analyses for this compound are not readily found.
Enzyme Activity Modulation
The modulation of enzyme activity is a key mechanism through which chemical compounds can exert their biological effects. nih.govbiorxiv.orgresearchgate.net This can occur through direct inhibition or activation of an enzyme's catalytic site or via allosteric regulation. wikipedia.org For instance, the related compound Mitomycin C has been shown to act as a mechanism-based inhibitor of thioredoxin reductase. nih.gov This process involves the enzymatic reduction of the drug, which then leads to the irreversible alkylation and inactivation of the enzyme. nih.gov
While this compound is listed in documents alongside other cytotoxic and anti-neoplastic agents, specific research delineating its direct effects on particular enzymes is scarce. regulations.gov Investigations would typically involve in vitro enzyme activity assays with purified enzymes and in cellulo studies to confirm the downstream effects of such modulation. Without dedicated studies, the profile of enzymes affected by this compound remains largely uncharacterized.
Downstream Signaling Pathway Alterations in Cellular Research
The impact of a compound on cellular signaling pathways provides insight into its broader biological effects. The following sections address the requested signaling cascades.
Investigations into Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. thermofisher.comscienceopen.commdpi.com The pathway consists of several key modules, including the ERK, JNK, and p38 kinases, which are activated by various extracellular stimuli. thermofisher.comscienceopen.com The role of the MAPK pathway in various diseases has made it a significant target for therapeutic intervention. nih.gov
There is a lack of specific research investigating the modulation of the MAPK pathway by this compound. Such studies would typically employ techniques like Western blotting to measure the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) in response to treatment with the compound.
Research on Other Relevant Intracellular Signaling Cascades (e.g., NF-kB, mTOR, JAK/STAT)
Beyond the MAPK pathway, other signaling cascades are fundamental to cellular function and are often perturbed by external chemical agents.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is critical in regulating immune and inflammatory responses, cell survival, and proliferation. nih.govfrontiersin.orgbio-rad.com Its activation involves the degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate gene transcription. bio-rad.comcreative-diagnostics.com While this compound has been mentioned in patents in lists of compounds that could potentially interfere with signal transduction, specific studies demonstrating its direct impact on the NF-κB pathway are not available. googleapis.com
mTOR (mechanistic Target of Rapamycin) Pathway: The mTOR signaling network is a central regulator of cell growth, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status. genome.jpsochob.clnih.gov It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. sochob.cl There are no specific research findings that detail the effects of this compound on the mTOR pathway.
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, playing a key role in immunity, hematopoiesis, and cell growth. sinobiological.comgenome.jpthermofisher.comwikipedia.org The binding of a ligand to its receptor activates associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. sinobiological.comthermofisher.com Direct evidence of this compound's influence on the JAK/STAT signaling cascade has not been reported in the scientific literature.
Summary of Research Findings on this compound's Mechanistic Investigations
| Section | Research Area | Summary of Findings for this compound |
| 3.2.2 | Nucleic Acid Interaction | No specific studies found detailing the interaction profile of this compound with DNA or RNA. |
| 3.2.3 | Enzyme Activity Modulation | No specific studies found identifying enzymes that are directly modulated by this compound. |
| 3.3.1 | MAPK Pathway Modulation | No specific research found investigating the effects of this compound on the MAPK signaling pathway. |
| 3.3.2 | NF-κB Pathway Modulation | No specific research found demonstrating a direct impact of this compound on the NF-κB pathway. |
| 3.3.2 | mTOR Pathway Modulation | No specific research found detailing the effects of this compound on the mTOR signaling pathway. |
| 3.3.2 | JAK/STAT Pathway Modulation | No specific research found showing a direct influence of this compound on the JAK/STAT signaling pathway. |
Advanced Analytical and Methodological Approaches for Mitocromin Characterization in Research Environments
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the structural characterization of Mitocromin, providing detailed information about its molecular framework and functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of an anthracycline like this compound is characterized by specific absorption maxima that are indicative of its chromophore system. Research has shown that this compound is closely related to and often found with Daunomycin. In fact, this compound D has been identified as a synonym for Daunomycin. asm.org
The UV-Vis spectrum of Daunomycin, and by extension this compound, exhibits characteristic absorption peaks. In a study monitoring the reduction of Daunomycin, the initial spectrum showed a maximum absorption (λmax) at 480 nm, which is attributed to the quinone moiety. acs.org Another comprehensive spectroscopic analysis reported absorption maxima for Daunorubicin (Daunomycin) at 232, 252, 290, and 480 nm. tudublin.ie The peak at 480 nm is assigned to a π-π* transition of the quinonoid structure. tudublin.ie The PubChem database provides maximal absorbance values for Daunorubicin at 234 nm, 252 nm, 290 nm, 480 nm, 495 nm, and 532 nm. nih.gov
When Daunomycin interacts with other molecules, such as DNA, shifts in its UV-Vis spectrum can be observed. For instance, interaction with histone H(1) causes a decrease in the absorbance of the histone at 210-230 nm and induces hypochromicity in the protein's absorption spectrum. nih.gov Similarly, binding to G-quadruplex DNA results in hypochromism of about 37% at 478 nm, accompanied by a red shift of approximately 7 nm. researchgate.net
Table 1: UV-Vis Absorption Maxima for Daunomycin (this compound D)
| Wavelength (nm) | Reference |
|---|---|
| 234, 252, 290, 480, 495, 532 | nih.gov |
| 232, 252, 290, 480 | tudublin.ie |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
For Daunorubicin (Daunomycin), a detailed FT-IR spectral analysis has been documented. researchgate.net The spectra of Daunorubicin and its derivatives show a strong, isolated carbonyl band in the range of 1690-1730 cm⁻¹. tudublin.ie Ring vibrations are observed in the ranges of 1573-1582 cm⁻¹ and 1613-1625 cm⁻¹. tudublin.ie A study on new Daunorubicin derivatives reported characteristic IR peaks (in KBr, cm⁻¹) including 3469 (O-H), 1717 (C=O), 1617 and 1578 (C=C), 1286 (C-O), and 988 (C=C). mdpi.com The PubChem entry for Daunorubicin also provides access to its FTIR spectrum. nih.gov The analysis of IR spectra is crucial for confirming the presence of key functional groups and for comparing the structures of different anthracycline analogues. nih.gov
Table 2: Characteristic Infrared (IR) Absorption Bands for Daunorubicin (this compound D) and its Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3469 | O-H stretch | mdpi.com |
| 1717 | C=O stretch | mdpi.com |
| 1690-1730 | Carbonyl band | tudublin.ie |
| 1617, 1578 | C=C stretch | mdpi.com |
| 1573-1582, 1613-1625 | Ring vibrations | tudublin.ie |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
The first report of this compound in 1969 by Wen-Chin Liu and colleagues described it as an antibiotic composed of an equilibrium mixture of two components, A and B, and related to Daunomycin. jst.go.jp Detailed NMR studies have been conducted on Daunomycin. A 1980 study utilized 360 MHz and 100 MHz proton NMR to investigate the interaction of Daunomycin with dinucleotides, providing insights into the conformation of the aglycone and daunosamine (B1196630) moieties upon binding. nih.gov More recent studies have employed 400 MHz and 500 MHz NMR to study the self-association of Daunomycin and its complexation with deoxytetranucleotides. cdnsciencepub.comnih.gov
In a study of new Daunorubicin derivatives, ¹H and ¹³C NMR spectra were recorded on 300 MHz and 400 MHz spectrometers. mdpi.com The signals were assigned based on literature data, and the spectra of the derivatives were similar to that of Daunorubicin, with additional signals corresponding to the new chemical fragments. mdpi.com High-resolution NMR has also been instrumental in studying the binding of bis-daunorubicin compounds to DNA. rcsb.org These studies demonstrate the critical role of NMR in confirming the structure of this compound and its derivatives and in understanding their interactions with biological macromolecules.
Chromatographic Separation and Purification Strategies for Research Samples
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex mixtures such as fermentation broths or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC) in Research
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, quantification, and purification of this compound and related compounds. Various HPLC methods have been developed for the analysis of Daunorubicin (Daunomycin) in different matrices.
A reversed-phase HPLC method was developed for the simultaneous determination of Daunorubicin and its metabolite in human plasma, demonstrating high sensitivity and specificity. nih.gov Other methods have been established for the simultaneous estimation of Daunorubicin and Cytarabine in both API and pharmaceutical formulations, as well as in rat plasma. innovareacademics.inrjpdft.comajpamc.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. innovareacademics.inajpamc.com Detection is commonly performed using a UV detector at a specific wavelength, such as 265 nm or 236 nm. rjpdft.comajpamc.com
The retention times for Daunorubicin in these systems are typically in the range of 2.4 to 7.8 minutes, depending on the specific chromatographic conditions. innovareacademics.inajpamc.com For instance, one method reported a retention time of 2.433 min for Daunorubicin. innovareacademics.in Another study found a retention time of 7.782 min. ajpamc.com HPLC is also used to monitor the purity of synthetic intermediates and final products during the synthesis of related compounds. googleapis.comgoogle.com.pg
Table 3: Examples of HPLC Methods for Daunomycin (this compound D) Analysis
| Column | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Agilent C₁₈ (4.6x250 mm, 5 µm) | 0.01N KH₂PO₄ and Methanol (50:50), pH 3.8 | 1.0 | Not Specified | 2.433 | innovareacademics.in |
| Altima C18 (4.6mm x 150mm, 5µm) | ACN, Methanol and Phosphate buffer pH-4.6 (10:25:65 v/v) | 1.0 | 265 | 6.068 | rjpdft.com |
Thin-Layer Chromatography (TLC) Applications (e.g., preparative TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis and small-scale purification of this compound. It is particularly useful for monitoring reaction progress and for the initial separation of compounds from crude extracts. youtube.comchemguide.co.uk
In the study of Daunomycin biosynthesis, TLC was used to analyze the accumulation of Daunomycin glycosides and to separate aglycones and glycones using different solvent systems. asm.orgmicrobiologyresearch.org For example, a solvent system of chloroform/heptane/methanol (10:10:3, by vol.) was used for the separation of aglycones. microbiologyresearch.org Another study on the synthesis of Daunomycin derivatives used TLC on silica (B1680970) gel plates with a solvent system of CHCl₃/MeOH (80/20) to monitor the reaction, where Daunomycin hydrochloride had an Rf value of 0.39. umich.edu
Preparative TLC is a valuable technique for the isolation of pure compounds from a mixture on a larger scale than analytical TLC. researchgate.net In the purification of ε-rhodomycinone, a related anthracyclinone, preparative TLC was employed as a key purification step. asm.org Similarly, the synthesis of a mitomycin C–lexitropsin hybrid involved preparative TLC on silica gel for the isolation of the final product. google.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound A |
| This compound B |
| This compound D |
| Daunomycin |
| Daunorubicin |
| Daunorubicinol |
| ε-rhodomycinone |
| Cytarabine |
| Mitomycin C |
Preparative Chromatography in Compound Isolation
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial technique for isolating and purifying chemical compounds from various sources, including natural product extracts and pharmaceutical batches. ijcpa.in Unlike analytical chromatography, which aims to gather qualitative and quantitative information from small samples, preparative chromatography's goal is to isolate a specific compound of interest in a larger quantity and at a desired purity. ijcpa.inrotachrom.com This process is essential in drug discovery and development for obtaining pure compounds for structural elucidation and for isolating impurity reference standards. ijcpa.in
The isolation of this compound and its related compounds often employs preparative chromatographic techniques. For instance, preparative HPLC has been utilized to successfully afford the pure compound from reaction mixtures or extracts. oapi.int In studies of aromatic polyketides from soil microorganisms, crude extracts containing compounds like this compound D (also identified as rubomycin C or daunomycin) are subjected to fractionation on silica gel columns followed by preparative Thin-Layer Chromatography (TLC) to yield the pure, active component. researchgate.net The fundamental principle involves separating the components of a mixture based on their differential adsorption to a stationary phase, allowing the desired fraction to be collected for further analysis. ijcpa.in
| Parameter | Analytical HPLC | Preparative HPLC |
| Goal | Qualitative & Quantitative Information | Isolation & Purification of Compounds |
| Scale | Small (e.g., µg) | Large (e.g., grams) |
| Sample Amount | Low concentration and volume | High concentration and volume |
| Key Component | High-sensitivity detector | Fraction collector |
Mass Spectrometric Analysis in Molecular Identification and Quantification
Mass spectrometry (MS) is an indispensable analytical technique for the molecular identification and quantification of compounds like this compound. googleapis.com It provides critical information by measuring the mass-to-charge ratio (m/z) of ionized molecules. youtube.com This allows for the determination of a compound's molecular weight and can reveal its elemental composition and structural features through fragmentation patterns. youtube.comnih.gov In pharmaceutical and metabolomic research, MS is frequently coupled with chromatographic methods like HPLC (LC-MS) to analyze complex mixtures, enabling the separation of components before their detection by the mass spectrometer. googleapis.comgoogle.com
Advanced Mass Spectrometry Techniques
Modern research environments utilize a variety of advanced mass spectrometry techniques to characterize complex molecules with high precision and sensitivity. chemrxiv.org These methods are crucial for analyzing compounds that may be difficult to ionize or are present in trace amounts within biological matrices. strath.ac.uk
High-Resolution Mass Spectrometry (HRMS): Techniques using analyzers like the Orbitrap can measure masses with high accuracy (e.g., to four decimal points). This allows for the differentiation of isotopic ratios and provides unambiguous identification of a compound's elemental composition from complex mixtures. nih.govstrath.ac.uk
Tandem Mass Spectrometry (MS/MS): In this approach, ions of a specific m/z are selected, fragmented, and then analyzed. This is particularly useful for structural elucidation and for highly selective quantification in complex samples. chemrxiv.org Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a targeted tandem MS technique that offers exquisite specificity and sensitivity for quantifying analytes like peptides or metabolites in biological fluids. proteomics.com.au It works by selecting a specific parent ion and then monitoring for a unique fragment daughter ion, filtering out all other molecules. proteomics.com.au
"Soft" Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization methods that are well-suited for analyzing large or fragile molecules like proteins and polymers without causing significant fragmentation. strath.ac.uklibretexts.org ESI-MS is particularly powerful for studying non-covalent protein structures and their interactions. nih.gov MALDI-Time of Flight (MALDI-ToF) is often the method of choice for molecules with high molecular masses (above 2,000 Da) that are difficult to ionize via conventional techniques. strath.ac.uk
| Technique | Primary Application | Ionization/Analysis Method |
| Orbitrap MS | High-resolution mass measurement, elemental composition | Electrospray Ionization (ESI) |
| MALDI-ToF | Analysis of high molecular weight compounds (proteins, polymers) | Matrix-Assisted Laser Desorption/Ionization with Time-of-Flight analyzer |
| MRM/SRM | Targeted quantification of specific compounds in complex mixtures | Triple Quadrupole Mass Spectrometer |
| ICP-MS | Elemental composition analysis, particularly for metals | Inductively Coupled Plasma |
Application in Metabolomic Research
Metabolomics involves the comprehensive study of metabolites within a biological system, which can provide crucial insights into disease mechanisms and drug action. nih.gov Mass spectrometry is a cornerstone of metabolomic research, enabling the detection and quantification of hundreds to thousands of metabolites in a single sample. nomuraresearchgroup.com
In the context of cancer research, metabolomic profiling coupled with drug screening has been used to identify compounds that disrupt cancer cell pathogenicity and to uncover their metabolic mechanisms of action. nomuraresearchgroup.com this compound is listed among compounds investigated in studies that pair chemoproteomic and metabolomic profiling to find agents that impair the pathogenicity of specific cancers, such as triple-negative breast cancer. nomuraresearchgroup.com This approach helps to identify unique metabolic targets that can be exploited for therapeutic purposes. nomuraresearchgroup.com
In Vitro Biological Assay Development and Implementation
In vitro biological assays are fundamental tools for determining the biological activity of a compound in a controlled laboratory setting. dokumen.pub These assays are essential in the early stages of drug discovery to screen for and characterize the effects of substances like this compound. researchgate.netdokumen.pub They can range from cell-based assays that measure a compound's effect on whole cells to biochemical assays that test its interaction with isolated molecular targets.
Cell-Based Assays for Biological Activity (e.g., protein synthesis inhibition assays, cell migration assays)
Cell-based assays are critical for evaluating a compound's biological effects in a cellular context. This compound has been identified as an inhibitor of eukaryotic protein synthesis in such assays. scispace.com Furthermore, its anticancer potential has been demonstrated through assays that measure its impact on cancer cell viability and metastasis.
One key assay is the wound scratch assay, used to evaluate a compound's effect on cell migration, a hallmark of cancer metastasis. researchgate.net In one study, this compound D (Daunomycin) was shown to possess anti-metastatic properties against HeLa cancer cells in this type of assay. researchgate.net The potency of a compound in these assays is often quantified by its IC50 value, which is the concentration required to inhibit a given biological process by 50%.
| Compound | Cell Line | Assay Type | Finding | IC50 Value | Reference |
| This compound D (Daunomycin) | HeLa | Cell Viability / Anti-cancer | Exhibited anticancer activity | 10 µM | researchgate.net |
| This compound D (Daunomycin) | HeLa | Wound Scratch Assay | Exhibited anti-metastatic properties | - | researchgate.net |
| This compound | - | Protein Synthesis Assay | Identified as a eukaryotic protein synthesis inhibitor | > 50 µM | scispace.com |
Biochemical Assays for Enzyme Inhibition or Activation
Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme. These assays are crucial for elucidating the precise mechanism of action. While cell-based assays have demonstrated that this compound can inhibit complex processes like protein synthesis and cell migration, detailed studies identifying its direct inhibition or activation of specific, isolated enzymes are not specified in the available research. researchgate.netscispace.com Elucidating these specific enzymatic interactions would be a critical next step in fully understanding its molecular mechanism.
Theoretical and Experimental Research Applications of Mitocromin in Biological Sciences
Utilization as a Research Tool for Cellular Pathway Dissection (e.g., protein synthesis, cell migration)
Mitocromin's primary application in research lies in its ability to dissect complex cellular pathways, particularly protein synthesis and cell migration.
As an inhibitor of protein synthesis, this compound has been instrumental in studies aimed at understanding the intricate steps of translation. nih.gov The inhibition of protein synthesis is a critical tool for researchers to characterize the events leading to the formation of active polysomes and to trap intermediates in the initiation and elongation cycles of translation. nih.gov By observing the effects of halting protein production, scientists can infer the roles of specific proteins in various cellular functions. For instance, inhibiting protein synthesis has been shown to affect vesicle release and replenishment at synapses, suggesting a role for local protein synthesis in maintaining normal neurotransmission. elifesciences.org
The study of cell migration, a fundamental process in development and disease, has also benefited from the use of protein synthesis inhibitors like this compound. frontiersin.org Cell migration is an energy-intensive process that involves complex cytoskeletal rearrangements and signaling cascades. nih.govcornell.edu By inhibiting the synthesis of new proteins, researchers can investigate the reliance of migrating cells on existing protein machinery versus newly synthesized components. This approach helps to elucidate the specific proteins required for different modes of cell migration, such as mesenchymal and amoeboid movement. frontiersin.org For example, studies have shown that while mesenchymal migration often requires microtubules to stabilize protrusions, amoeboid invasion can occur even without long, stable microtubules, highlighting the differential protein requirements of these migratory modes. frontiersin.org
Contributions to Fundamental Understanding of Cellular Physiology (e.g., mitochondrial metabolism, cellular homeostasis)
This compound's effects on cellular processes extend to the fundamental aspects of cellular physiology, including mitochondrial metabolism and the maintenance of cellular homeostasis.
Mitochondria are central to cellular energy production and are involved in a wide array of metabolic pathways. youtube.commdpi.com The synthesis of mitochondrial proteins is a complex process involving both the mitochondrial and nuclear genomes. elifesciences.org Some antibiotics that inhibit bacterial protein synthesis can also affect mammalian mitochondrial protein synthesis due to structural similarities in their ribosomes. nih.govuobaghdad.edu.iq This cross-reactivity provides a valuable tool for studying the consequences of impaired mitochondrial protein synthesis. Research has shown that a general feature of certain classes of antibiotics is the inhibition of mammalian mitochondrial protein synthesis, which can lead to cellular toxicity. nih.gov Investigating these effects helps to understand the critical role of mitochondrial protein synthesis in maintaining cellular function.
Cellular homeostasis, the maintenance of a stable internal environment, is crucial for cell survival and function. elifesciences.orgfrontiersin.org Protein synthesis is a major consumer of cellular energy, and its disruption can have profound effects on cellular homeostasis. frontiersin.org The accumulation of misfolded or aggregated proteins due to failed mitochondrial import can disrupt cytosolic protein homeostasis and trigger stress responses. elifesciences.org Furthermore, mitochondrial reactive oxygen species (mROS), once considered merely damaging byproducts, are now understood to be important signaling molecules involved in regulating processes like cell differentiation and apoptosis, all of which are integral to cellular homeostasis. nih.gov By using inhibitors like this compound, researchers can probe the intricate connections between protein synthesis, mitochondrial function, and the maintenance of cellular equilibrium.
Development of In Vitro Models for Investigating Biological Phenomena
The development and use of in vitro models are essential for studying biological phenomena in a controlled environment. liveonbiolabs.comnih.gov this compound and similar compounds are valuable components of these models.
In vitro models, ranging from simple 2D cell cultures to more complex 3D organoids and microfluidic devices, provide platforms to investigate cellular processes outside of a living organism. mdpi.comnih.gov These models are particularly useful for the initial stages of research, such as screening for the effects of various compounds on cellular behavior. liveonbiolabs.com For example, in vitro wound scratch assays are used to study cell migration and the effects of potential inhibitors. researchgate.net The use of protein synthesis inhibitors in these models allows for the dissection of the molecular mechanisms underlying the observed phenomena in a simplified and manipulable system. nih.gov
Engineered in vitro models of disease allow researchers to vary specific molecular factors and cell types to understand their contributions to disease pathology. nih.gov For instance, in vitro models of biological barriers are crucial for studying the translocation of nanoparticles for medical purposes. mdpi.com The inclusion of compounds like this compound in these models can help to elucidate the role of protein synthesis in disease progression and to test the efficacy of new therapeutic strategies.
Comparative Studies with Related Bioactive Compounds in Research (e.g., aclacinomycin analogues, other protein synthesis inhibitors)
To better understand the specific mechanisms of action of this compound, researchers often conduct comparative studies with related bioactive compounds.
Comparing this compound to other protein synthesis inhibitors helps to delineate its unique properties and mechanisms. numberanalytics.comnih.gov For example, different inhibitors can target various stages of protein synthesis, such as initiation or elongation. nih.govnumberanalytics.com By comparing the effects of this compound with inhibitors that have well-characterized targets, researchers can infer its specific mode of action.
Aclacinomycin and its analogues are another important class of compounds for comparative studies. nih.gov These compounds are known for their biological activities, and comparing their effects with those of this compound can provide insights into the structure-activity relationships of these molecules. researchgate.net For instance, studies on aclacinomycin analogues have revealed their potential as antimetastatic agents, and comparing their efficacy and mechanisms with this compound could lead to the development of more potent therapeutic agents. researchgate.net
Table of Research Findings on Protein Synthesis Inhibitors
| Inhibitor Class | Primary Target/Mechanism | Key Research Application | Reference |
|---|---|---|---|
| Anisomycin | Ribosomal peptidyl transferase center | Studying presynaptic protein synthesis and its effect on neurotransmitter release. elifesciences.org | elifesciences.org |
| Emetine | 40S ribosomal subunit | Investigating the impact of protein synthesis inhibition on vesicle release properties. elifesciences.org | elifesciences.org |
| Oxazolidinones | Bacterial and mitochondrial ribosomes | Examining the inhibition of mammalian mitochondrial protein synthesis. nih.gov | nih.gov |
| Chloramphenicol | Bacterial 50S ribosomal subunit | Studying bone marrow toxicity due to inhibition of mitochondrial protein synthesis. uobaghdad.edu.iq | uobaghdad.edu.iq |
| Tetracyclines | Bacterial 30S ribosomal subunit | Investigating mechanisms of bacterial resistance and effects on mitochondrial ribosomes at high concentrations. uobaghdad.edu.iq | uobaghdad.edu.iq |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Aclacinomycin | |
| Anisomycin | |
| Emetine | |
| Chloramphenicol | |
| Tetracycline |
Emerging Research Directions and Methodological Innovations for Mitocromin Studies
Exploration of Novel Biological Activities in Non-Clinical Models
Early research established Mitocromin as a broad-spectrum antibiotic and an agent with activity against various tumor models, including Sarcoma 180. ethernet.edu.etgoogleapis.com Current non-clinical research is expanding upon this foundation to uncover novel biological activities. While historical data pointed towards its potential in cancer chemotherapy, contemporary studies are likely to investigate its effects on a wider array of cellular processes beyond cytotoxicity. ethernet.edu.et For instance, its impact on cellular signaling, immune responses, and microbial communities are areas ripe for exploration. The known anti-neoplastic and cytotoxic activities of similar natural products are often evaluated against a panel of cancer cell lines, a practice that could be systematically applied to this compound to delineate its spectrum of activity with greater precision. ethernet.edu.et
Advanced Omics-Based Approaches in this compound Research (e.g., proteomics, interactomics)
The advent of "omics" technologies offers a powerful lens through which to re-examine this compound. These approaches allow for a global, unbiased analysis of the molecular changes induced by the compound.
Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications within cells or tissues upon treatment with this compound. This can reveal the cellular pathways and networks that are most affected by the compound. For example, quantitative proteomic analyses could be employed to compare the proteomes of cancer cells before and after this compound exposure, providing clues to its mechanism of action. Such approaches have been successfully used to identify molecular signatures in various disease states and could be pivotal in understanding this compound's effects. dtic.mil
Interactomics: A particularly promising avenue is the exploration of the this compound interactome—the complete set of its molecular interactions within a cell. Identifying the direct protein targets of this compound is crucial to understanding how it exerts its biological effects. Computational and experimental methods, such as those used to build comprehensive mitochondrial protein interactome databases, could be adapted to map the interactions of this compound. nih.govnih.gov This could involve techniques like affinity purification-mass spectrometry to pull down binding partners of this compound from cell lysates. Understanding these interactions at a molecular level is a key objective for modern drug discovery and has been applied to numerous other therapeutic agents. google.com.na
Development of Sophisticated In Vitro Systems for Mechanistic Research
To dissect the precise mechanisms of this compound's action, researchers are moving beyond simple cell culture models to more sophisticated in vitro systems. These advanced systems can better mimic the physiological environment and provide more relevant data.
3D Cell Cultures (Spheroids and Organoids): Unlike traditional 2D cell cultures, 3D models more accurately represent the complex cell-cell and cell-matrix interactions found in living tissues. Studying the effects of this compound on tumor spheroids or organoids can offer greater insight into its ability to penetrate tissues and its efficacy in a more realistic tumor microenvironment.
Co-culture Systems: To understand the interplay between different cell types, co-culture systems can be utilized. For example, cancer cells could be co-cultured with immune cells (like macrophages) or stromal cells to investigate how this compound influences the tumor microenvironment and potential immunomodulatory effects. dtic.mil
In Vitro Translation Systems: To investigate its effects on fundamental cellular processes, in vitro translation extracts can be used. nih.gov Studies have shown that this compound can inhibit protein synthesis, and these cell-free systems allow for the precise determination of the stage of protein synthesis that is affected (initiation, elongation, or termination). nih.govscispace.com
Below is an interactive table summarizing the cytotoxicity of this compound in comparison to other compounds from a study identifying eukaryotic protein synthesis inhibitors. nih.gov
| Compound | Class | In Vivo Protein Synthesis Inhibition |
| This compound | 5 | Y (I.C.90 > 50 μM) |
| 685703 | 5 | N |
| 673790 | 4 | N |
| 665806 | 4 | N |
| 139105 | 4 | N |
Class refers to a grouping based on cytotoxicity profiles. 'Y' indicates inhibition was observed, with the concentration for 90% inhibition noted.
Interdisciplinary Research Paradigms Involving this compound
The complexity of this compound's biological activity necessitates a multidisciplinary research approach, integrating expertise from various scientific fields.
Chemical Biology: Chemical biologists can design and synthesize novel analogs of this compound to probe structure-activity relationships. This could lead to the development of more potent or selective derivatives.
Computational Biology and Bioinformatics: These fields are essential for analyzing the large datasets generated by omics studies. googleapis.com Computational modeling can predict potential protein targets, and bioinformatic tools can help to interpret the complex biological networks affected by this compound.
Systems Biology: A systems-level approach aims to understand how this compound perturbs the entire cellular system, rather than focusing on a single target or pathway. By integrating data from genomics, proteomics, and metabolomics with computational modeling, researchers can build a comprehensive picture of this compound's mechanism of action. This holistic view is critical for predicting its effects and identifying potential therapeutic applications.
The renewed focus on this compound, powered by these advanced research directions and methodologies, holds the promise of unlocking its full therapeutic potential and providing a deeper understanding of its role as a bioactive compound.
Q & A
Q. Basic Research Focus
- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor-binding studies) to isolate this compound’s direct effects. Use control groups with known inhibitors/activators to validate assay specificity. For cellular studies, employ CRISPR knockouts or siRNA silencing to confirm target specificity . Dose-response curves should be standardized using IC50/EC50 calculations, with replicates to ensure statistical robustness .
What statistical approaches are recommended for analyzing contradictory dose-response data in this compound studies?
Q. Basic Research Focus
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response data. Use ANOVA or mixed-effects models to compare datasets across studies. Sensitivity analyses (e.g., Monte Carlo simulations) can identify outliers or experimental variability . Meta-analysis tools (e.g., RevMan) may integrate heterogeneous data to resolve contradictions .
How can researchers reconcile discrepancies in this compound’s reported efficacy across preclinical models?
Q. Advanced Research Focus
- Methodological Answer : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) profiling across models (e.g., murine vs. humanized systems). Validate assay conditions (e.g., oxygen levels, serum concentrations) to ensure consistency. Cross-validate findings using orthogonal techniques (e.g., metabolomics for bioavailability) . Publish negative results to reduce publication bias .
What protocols ensure high-purity synthesis of this compound for reproducible pharmacological testing?
Q. Basic Research Focus
- Methodological Answer : Follow ICH guidelines for compound synthesis. Use HPLC-MS for purity verification (>98%) and NMR for structural confirmation. Document solvent systems, temperature, and catalyst ratios in detail . Share synthetic protocols via repositories like Zenodo to enhance reproducibility .
How can multi-omics data be integrated to elucidate this compound’s systemic effects?
Q. Advanced Research Focus
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (GC-MS) datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Pathway enrichment tools (e.g., DAVID, MetaboAnalyst) identify convergent mechanisms. Validate findings with CRISPR interference or overexpression models .
What strategies improve reproducibility in this compound’s in vivo studies?
Q. Basic Research Focus
- Methodological Answer : Adopt ARRIVE guidelines for animal studies: specify strain, sex, and housing conditions. Use blinding and randomization to reduce bias. Pre-register protocols on platforms like Open Science Framework . Include positive/negative controls (e.g., vehicle-only groups) .
How should systematic reviews address heterogeneity in this compound’s pharmacological profiles?
Q. Advanced Research Focus
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use PICO (Population, Intervention, Comparison, Outcome) to frame inclusion criteria. Stratify studies by model type (e.g., in vitro vs. in vivo) and apply meta-regression to explore heterogeneity sources . Risk-of-bias tools (e.g., SYRCLE) assess study quality .
What techniques optimize literature searches for this compound-related mechanistic studies?
Q. Basic Research Focus
- Methodological Answer : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)") in PubMed/Scopus. Filter by study type (e.g., "mechanistic study") and publication date. Track citations via tools like Connected Papers to identify seminal works .
What ethical frameworks govern this compound’s testing in human-derived organoids or tissues?
Q. Advanced Research Focus
- Methodological Answer : Adopt IRB-approved protocols for human tissue use (e.g., HIPAA compliance). Apply the 3Rs (Replacement, Reduction, Refinement) for organoid studies. Disclose conflicts of interest and obtain informed consent for donor materials .
How can computational methods validate this compound’s molecular targets?
Q. Advanced Research Focus
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) for stability. Cross-reference with databases like ChEMBL for off-target profiling. Experimental validation via SPR (surface plasmon resonance) confirms computational findings .
Notes
- Data Sources : Excluded unreliable domains (e.g., benchchem.com ) per guidelines.
- Methodological Rigor : Answers incorporate systematic review standards, experimental validation, and reproducibility frameworks from cited evidence.
- Ethical Compliance : Advanced FAQs align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
